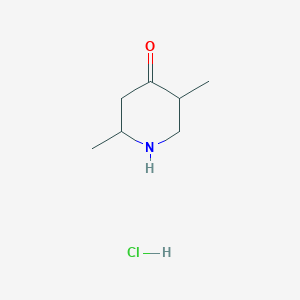

2,5-Dimethylpiperidin-4-one hydrochloride

Description

Overview of Piperidin-4-one Frameworks in Organic Synthesis

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast number of natural products, alkaloids, and synthetic pharmaceuticals. chemrevlett.comchemrevlett.com Within this class, piperidin-4-one and its derivatives are particularly noteworthy scaffolds in organic synthesis and medicinal chemistry. nih.gov Their chemical architecture provides a robust framework that can be readily modified, serving as a versatile starting point for more complex molecular structures. researchgate.net

The synthesis of the piperidin-4-one core is well-established, with the Mannich condensation being a classical and widely employed method. chemrevlett.comnih.gov This reaction typically involves the condensation of an aldehyde, a primary amine or ammonia (B1221849), and a ketone. chemrevlett.com The adaptability of the Mannich reaction and other synthetic protocols allows for the creation of a diverse library of piperidin-4-one analogues with various substitution patterns. nih.govorganic-chemistry.org These frameworks are valuable intermediates for producing a range of biologically active compounds. chemrevlett.comgoogleapis.com

Chemical Significance of Substituted Piperidin-4-ones as Versatile Intermediates

The true synthetic utility of the piperidin-4-one framework is realized through the introduction of substituents at various positions on the ring. Substituted piperidin-4-ones are highly valued as versatile intermediates, particularly in the field of medicinal chemistry. nih.govacs.org The strategic placement of functional groups allows for the fine-tuning of a molecule's physicochemical properties, such as its size, shape, and electronic distribution. This modulation is critical for achieving desired interactions with biological targets. nih.gov

N-aryl-substituted 4-piperidones, for example, are key intermediates in the synthesis of numerous pharmacologically active agents, especially those targeting the central nervous system (CNS), including antidepressants and antipsychotics. acs.org The ability to modify the piperidin-4-one nucleus has led to the development of compounds with a wide spectrum of reported pharmacological activities, including anticancer, anti-HIV, antimicrobial, and anticonvulsant properties. nih.govresearchgate.netajchem-a.com The structural diversity achievable from this single core structure underscores its importance as a privileged pharmacophore in drug discovery. nih.gov

Specific Academic Research Focus on 2,5-Dimethylpiperidin-4-one Hydrochloride and its Derivatives

This compound is a specific derivative of piperidin-4-one that serves as a key building block in synthetic organic chemistry. achemblock.com It is a white crystalline solid that is highly soluble in water, a property enhanced by its formation as a hydrochloride salt. The synthesis of the hydrochloride salt is typically achieved by reacting the free base, 2,5-dimethylpiperidin-4-one, with hydrochloric acid.

This compound is primarily utilized as a precursor in the synthesis of more complex organic molecules and biologically active compounds. Its structure, featuring methyl groups at the 2- and 5-positions, can exist as different stereoisomers (cis and trans), which is a critical consideration in stereoselective synthesis. cymitquimica.com The ketone group at the 4-position and the secondary amine are reactive sites, allowing for a variety of chemical transformations such as oxidation, reduction, and nucleophilic substitution.

Academic research has focused on using this compound to create novel derivatives with potential therapeutic applications. For instance, derivatives of this compound have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic signaling in the brain, offering a potential therapeutic strategy. Some studies have also explored the potential for piperidine derivatives, originating from precursors like this compound, to exhibit anticancer and antimicrobial activities. Its role as a versatile intermediate makes it a subject of interest for developing new chemical entities for pharmaceutical research.

Table 1: Physicochemical Properties of this compound and Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₇H₁₄ClNO | 163.65 | Piperidin-4-one core with methyl groups at positions 2 and 5; hydrochloride salt. achemblock.comnih.gov |

| Piperidin-4-one | C₅H₉NO | 99.13 | Unsubstituted piperidin-4-one ring. wikipedia.org |

| 3-Ethyl-2,6-diphenylpiperidin-4-one | C₁₉H₂₁NO | 291.38 | Piperidin-4-one core with ethyl and phenyl substituents. |

| 1-Methyl-4-piperidone | C₆H₁₁NO | 113.16 | Piperidin-4-one core with a methyl group on the nitrogen atom. wikipedia.org |

Properties

IUPAC Name |

2,5-dimethylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-5-4-8-6(2)3-7(5)9;/h5-6,8H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPQBEFDWHJHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(CN1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102074-04-4 | |

| Record name | 2,5-dimethylpiperidin-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies

Modern Synthetic Routes to 2,5-Dimethylpiperidin-4-one Hydrochloride

The construction of the 2,5-dimethylpiperidin-4-one backbone has been significantly advanced through the refinement of classical reactions and the introduction of novel synthetic designs. These modern routes prioritize efficiency, selectivity, and the ability to generate molecular complexity in fewer steps.

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones, traditionally involving the one-pot condensation of a ketone, an aldehyde, and an amine or ammonia (B1221849). chemrevlett.combiomedpharmajournal.orgoarjbp.com For 2,5-dimethylpiperidin-4-one, this typically involves the reaction of methyl ethyl ketone, formaldehyde, and an ammonia source. Modern optimizations of this protocol focus on improving yields, reducing reaction times, and enhancing selectivity through the use of advanced catalysts and reaction conditions.

Microwave-assisted synthesis represents a significant optimization, drastically reducing reaction times from hours to minutes while often improving yields. mdpi.com The use of ionic liquids as both solvent and catalyst has also been explored, offering benefits such as high efficiency and potential for catalyst recycling. For instance, a highly efficient and chemoselective construction of substituted 4-piperidones has been achieved through a multi-component tandem Mannich reaction in an ionic liquid, demonstrating a powerful approach to these scaffolds. rsc.org

| Catalyst/Solvent System | Key Reactants | Primary Advantages | Reference Example |

|---|---|---|---|

| Ethanol (Conventional) | Ethyl methyl ketone, Benzaldehyde, Ammonium (B1175870) acetate | Well-established, simple procedure. | Synthesis of 2,6-diaryl-3-methyl-4-piperidones. biomedpharmajournal.org |

| Ionic Liquid ([bmim][PF6]) with L-proline | Aldehyde, Acetone, Ammonia | High chemoselectivity, efficient C-C and C-N bond formation. | Tandem Mannich reaction for 2,2-dimethyl-6-substituted-4-piperidones. rsc.org |

| Microwave Irradiation (Dioxane) | 4-hydroxyacetophenone, Formaldehyde, Secondary amines | Drastic reduction in reaction time (hours to minutes), quantitative yields. | Regioselective synthesis of Mannich bases. mdpi.com |

The synthesis of 2,5-dimethylpiperidin-4-one inherently introduces stereochemical complexity, as the methyl groups at the C2 and C5 positions can exist in either a cis or trans configuration relative to each other. Controlling this stereochemistry is a key challenge and a focus of modern synthetic methods. adelaide.edu.au

Stereoselective approaches often rely on the use of chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. While the literature on the specific stereoselective synthesis of 2,5-dimethylpiperidin-4-one is specialized, principles from related systems are applicable. For example, conjugate reduction of N-acyl-2,3-dihydro-4-pyridones using mild reagents like zinc and acetic acid can produce various racemic or enantiopure 4-piperidones, demonstrating a pathway where stereochemistry can be controlled. organic-chemistry.org Furthermore, highly enantioselective, catalytic three-component couplings have been developed for related piperidone structures, showcasing the potential for precise stereocontrol. organic-chemistry.org

Chemoselectivity, the ability to react with one functional group in the presence of others, is also critical. The tandem Mannich reaction performed in ionic liquids has been noted for its high chemoselectivity in constructing the piperidone ring. rsc.org Such methods are crucial for building complex molecules where multiple reactive sites must be differentiated.

Efficiency in organic synthesis is often achieved by minimizing the number of separate operational steps. Cascade reactions (or tandem reactions) and multi-component reactions (MCRs) are powerful strategies that create significant molecular complexity in a single synthetic operation. ebrary.netmdpi.com

An MCR combines three or more starting materials in a single pot to form a product that incorporates portions of all reactants. rug.nlresearchgate.net The classical synthesis of the piperidin-4-one ring is itself a pseudo five-component reaction (two molecules of aldehyde, one molecule of ketone, and two molecules of an amine condensing in situ). Modern MCRs expand on this concept by using catalysts and precisely designed substrates to build complex piperidine (B6355638) scaffolds with high efficiency and atom economy. researchgate.net These reactions are advantageous for rapidly generating libraries of diverse molecules for chemical and biological screening.

Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one reaction becomes the substrate for the next, all occurring under the same reaction conditions without the need for intermediate isolation. mdpi.com For example, a copper-catalyzed cascade reaction has been developed for synthesizing oxazoles, illustrating a strategy that could be adapted for heterocyclic synthesis. nih.gov Such designs are elegant and highly efficient, representing a frontier in advanced synthetic methodology.

Green Chemistry Principles in Piperidin-4-one Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. mdpi.com In the context of piperidin-4-one synthesis, this has led to the development of cleaner reaction media and catalytic systems.

Deep Eutectic Solvents (DES) have emerged as highly promising green alternatives to conventional volatile organic solvents (VOCs). nih.gov DES are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that form a eutectic mixture with a melting point much lower than that of the individual components. asianpubs.org They are often biodegradable, non-toxic, inexpensive, and recyclable. asianpubs.org

Several studies have demonstrated the successful synthesis of piperidin-4-one derivatives using DES as the reaction medium. asianpubs.orgsemanticscholar.orgresearchgate.net A deep eutectic solvent composed of glucose and urea (B33335), for example, was found to be an inexpensive and effective medium for the synthesis of various piperidin-4-one derivatives, providing good yields and high purity. asianpubs.org Similarly, a DES made from glucose and choline (B1196258) chloride has been used for the environmentally safe preparation of 2,6-diaryl piperidine-4-ones. semanticscholar.orgresearchgate.net These methods minimize the use of volatile and toxic organic solvents, aligning with the core tenets of green chemistry. asianpubs.org

| Deep Eutectic Solvent (DES) | Reactants | Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|

| Glucose-Urea (60:40) | Ketones, Aldehydes, Ammonia solution | 68-82% | Inexpensive, biodegradable, minimizes volatile chemical usage. | asianpubs.org |

| Glucose-Choline Chloride | Ketones, Benzaldehyde derivatives, Ammonia | 85-90% | Environmentally safe, atom-efficient, simple work-up. | semanticscholar.org |

Another key strategy in green chemistry is the reduction or elimination of solvents altogether. Solvent-free reactions, often facilitated by microwave irradiation, can lead to remarkably clean, fast, and efficient transformations. researchgate.net This approach not only prevents pollution from solvent waste but can also enhance reaction rates and selectivity by providing high energy input directly to the reacting molecules.

The use of efficient and recyclable catalysts is also a fundamental green approach. mdpi.comorganic-chemistry.org Instead of using stoichiometric reagents that are consumed in the reaction and generate significant waste, catalytic methods use small amounts of a substance to accelerate the reaction, which can then be recovered and reused. For the synthesis of piperidines, dual-functional ionic liquids have been employed as catalysts in multi-component reactions, offering advantages such as good yields, easy work-ups, and short reaction times under mild conditions. researchgate.net These catalytic systems, combined with green solvents or solvent-free conditions, represent a powerful and sustainable paradigm for the synthesis of this compound and related heterocycles.

Functionalization and Diversification at the Piperidin-4-one Nucleus

The strategic functionalization of the 2,5-dimethylpiperidin-4-one core is crucial for the exploration of its chemical space and the development of new molecular entities. Key transformations include reactions at the C-4 carbonyl, substitution at the nitrogen atom, and modification of the ring's carbon framework.

Synthesis of Oxime and Hydrazone Derivatives

The carbonyl group at the C-4 position of 2,5-dimethylpiperidin-4-one is a prime site for derivatization, readily undergoing condensation reactions with hydroxylamine and hydrazine derivatives to yield the corresponding oximes and hydrazones. These reactions not only serve to protect the ketone functionality but also introduce new structural motifs that can significantly alter the molecule's biological and physicochemical properties.

The synthesis of oximes from ketones is a well-established transformation, typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base. This general principle is applicable to this compound. The reaction proceeds by nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N-OH bond. Various bases and solvent systems can be employed to optimize the reaction conditions and yield.

Similarly, hydrazone derivatives are synthesized by the condensation of the piperidin-4-one with hydrazine or substituted hydrazines. For instance, the reaction with hydrazine hydrate yields the simple hydrazone, while the use of substituted hydrazines, such as phenylhydrazine or 2,4-dinitrophenylhydrazine, provides access to a wider range of functionalized analogues. These reactions are often carried out in protic solvents like ethanol or methanol, sometimes with acid catalysis to facilitate the reaction.

| Derivative | Reagent | General Reaction Conditions |

| Oxime | Hydroxylamine hydrochloride | Base (e.g., sodium acetate, pyridine), Ethanol, Reflux |

| Hydrazone | Hydrazine hydrate | Ethanol, Reflux |

| Phenylhydrazone | Phenylhydrazine | Ethanol, Acetic acid (catalyst), Reflux |

| 2,4-Dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine | Sulfuric acid, Ethanol |

Introduction of N-Substituents and their Synthetic Utility

The secondary amine nitrogen of the piperidine ring is another key handle for synthetic modification. N-alkylation and N-acylation reactions are commonly employed to introduce a wide variety of substituents, which can profoundly influence the molecule's conformation, lipophilicity, and biological activity.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved through various methods. A common approach involves the reaction of the free base of 2,5-dimethylpiperidin-4-one with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine (B128534). The choice of solvent, base, and temperature can influence the efficiency of the reaction. Reductive amination provides an alternative route, where the piperidinone is treated with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This method is particularly useful for introducing more complex N-substituents.

N-Acylation: Acyl groups can be readily introduced by reacting the piperidinone with acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the generated acid. For example, treatment with acetyl chloride or acetic anhydride affords the corresponding N-acetyl derivative. This transformation is often used to introduce amide functionalities, which can act as hydrogen bond donors or acceptors and participate in various biological interactions.

The synthetic utility of these N-substituted derivatives is vast. The introduction of different functional groups on the nitrogen atom allows for the fine-tuning of the molecule's properties for specific applications. For instance, N-alkylation can be used to prepare analogues with altered receptor binding affinities, while N-acylation can lead to compounds with improved metabolic stability.

| Reaction Type | Reagent | Base | Solvent |

| N-Methylation | Methyl iodide | K₂CO₃ | Acetone |

| N-Benzylation | Benzyl bromide | Et₃N | Dichloromethane |

| N-Acetylation | Acetyl chloride | Pyridine | Dichloromethane |

| N-Benzoylation | Benzoyl chloride | Triethylamine | Tetrahydrofuran |

Modification of Ring Carbon Positions (C-2, C-3, C-5, C-6)

Modification of the carbon framework of the 2,5-dimethylpiperidin-4-one ring presents a greater synthetic challenge but offers the potential to create highly novel and structurally complex derivatives. Reactions targeting the C-2, C-3, C-5, and C-6 positions often require more specialized synthetic strategies.

Alkylation at the α-carbons (C-3 and C-5) can be achieved by forming the corresponding enolate under basic conditions, followed by reaction with an electrophile such as an alkyl halide. The regioselectivity of this reaction can be influenced by the choice of base, solvent, and reaction temperature. The presence of the methyl group at C-5 already provides a point of substitution, and further functionalization at this position or the C-3 position can lead to diastereomeric mixtures that may require separation.

Functionalization at the C-2 and C-6 positions, which are adjacent to the nitrogen atom, can be more challenging due to the influence of the heteroatom. However, strategies involving the formation of N-acyliminium ions from N-acylated piperidines can enable the introduction of nucleophiles at these positions. Additionally, radical-based reactions or transition-metal-catalyzed C-H activation could potentially be employed for the selective functionalization of these sites, although specific examples for 2,5-dimethylpiperidin-4-one are not widely reported.

The ability to modify these ring carbon positions opens up avenues for creating analogues with altered stereochemistry and substitution patterns, which is critical for structure-activity relationship (SAR) studies in drug discovery and for the development of new materials with tailored properties.

| Position | Reaction Type | General Strategy |

| C-3, C-5 | Alkylation | Enolate formation followed by reaction with an alkyl halide. |

| C-2, C-6 | Nucleophilic Addition | Formation of N-acyliminium ions and subsequent trapping with nucleophiles. |

Conformational Analysis and Stereochemical Investigations

Elucidation of Ring Conformations (Chair, Boat, and Distorted Forms)

The six-membered piperidinone ring in 2,5-Dimethylpiperidin-4-one hydrochloride, like other cyclohexane (B81311) derivatives, can theoretically adopt several conformations, including the low-energy chair forms and higher-energy boat and twist-boat forms. Extensive studies on substituted piperidin-4-ones have established that the chair conformation is generally the most stable. nih.govwikipedia.org

For the trans-isomer of 2,5-Dimethylpiperidin-4-one, proton magnetic resonance (PMR) studies have shown that it predominantly exists in a chair conformation. nih.gov This is consistent with the general principles of conformational analysis, where the chair form minimizes both angular and torsional strain. While boat and twist-boat conformations are theoretically possible, they are generally considered to be higher in energy and act as transition states or intermediates in the process of ring inversion. The presence of bulky substituents can sometimes favor these non-chair forms, but for dimethyl-substituted piperidones, the chair conformation remains the ground state. wikipedia.org

The cis-isomer of 2,5-Dimethylpiperidin-4-one also adopts chair conformations. However, unlike the relatively rigid trans-isomer, the cis-isomer exists as a mixture of two rapidly interconverting chair conformers at room temperature. nih.gov This conformational equilibrium is a key feature of its stereochemistry.

Stereochemical Preferences of Substituents: Axial and Equatorial Orientations

In the case of the trans-isomer, PMR spectral analysis has demonstrated that the compound predominantly adopts a diequatorial conformation (1e, 2e, 5e) in the chair form. nih.gov This arrangement places both bulky methyl groups in the more sterically favorable equatorial positions, minimizing destabilizing 1,3-diaxial interactions. Studies on the hydrobromide salt of trans-2,5-dimethyl-4-piperidone support this finding, indicating a strong preference for the diequatorial chair conformation. nih.gov

For the cis-isomer, the situation is more complex due to a conformational equilibrium between two chair forms. One conformer possesses an equatorial methyl group at C-2 and an axial methyl group at C-5 (2e, 5a), while the other has an axial methyl group at C-2 and an equatorial methyl group at C-5 (2a, 5e). nih.gov The position of this equilibrium is influenced by the nature of the substituent on the nitrogen atom. As the steric bulk of the N-substituent increases, the equilibrium shifts towards the conformer with the 2-axial, 5-equatorial arrangement of the methyl groups. nih.gov This shift is driven by the minimization of steric strain within the molecule.

| Isomer | Predominant Conformation | Methyl Group Orientations | Reference |

|---|---|---|---|

| trans-2,5-Dimethylpiperidin-4-one Hydrochloride | Chair | C-2 Equatorial, C-5 Equatorial | nih.gov |

| cis-2,5-Dimethylpiperidin-4-one Hydrochloride | Equilibrium of two Chair forms | 1. C-2 Equatorial, C-5 Axial 2. C-2 Axial, C-5 Equatorial | nih.gov |

Dynamic Stereochemistry: Inversion Barriers and Rotational Isomerism

The piperidine (B6355638) ring is not static but undergoes rapid conformational changes, most notably ring inversion, which interconverts the two chair forms. In this compound, this dynamic process is particularly important for the cis-isomer, which exists as a mixture of two chair conformers. The energy barrier for this inversion process dictates the rate of interconversion. For piperidine itself, the barrier to ring inversion is approximately 10-11 kcal/mol. The presence of substituents can alter this barrier.

Furthermore, the nitrogen atom in the piperidine ring can also undergo pyramidal inversion, a process where the nitrogen and its substituents rapidly oscillate through a planar transition state. nih.gov In the case of N-substituted piperidones, this can lead to different conformers based on the axial or equatorial orientation of the N-substituent. The barrier to nitrogen inversion is generally low for simple amines but can be influenced by the steric and electronic nature of the substituents. nih.gov

For this compound, the protonation of the nitrogen atom to form the hydrochloride salt would be expected to significantly slow down or prevent nitrogen inversion, as the lone pair is no longer available. Therefore, the primary dynamic process to consider is the ring inversion of the six-membered ring. The energy difference between the two chair conformers of the cis-isomer has been determined, and this difference is dependent on the N-substituent. nih.gov

Quantitative Conformational Analysis: Puckering and Asymmetry Parameters

To provide a more detailed and quantitative description of the ring conformation beyond the simple "chair" or "boat" labels, a set of puckering and asymmetry parameters, as defined by Cremer and Pople, can be utilized. These parameters describe the exact shape of the ring in terms of its deviation from a mean plane.

Chiroptical Properties and Enantiomeric Purity Assessment (where applicable)

The presence of two chiral centers at C-2 and C-5 in 2,5-Dimethylpiperidin-4-one means that the compound can exist as enantiomers. The cis-isomer is a meso compound and therefore achiral, while the trans-isomer exists as a pair of enantiomers, (+)-trans-2,5-Dimethylpiperidin-4-one and (-)-trans-2,5-Dimethylpiperidin-4-one.

The study of the chiroptical properties of these enantiomers, such as their interaction with plane-polarized light (optical rotation) and circularly polarized light (circular dichroism), can provide valuable information about their absolute configuration and enantiomeric purity. Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution by comparing the experimental VCD spectrum with that predicted by quantum chemical calculations. aminer.cn

While specific chiroptical data for this compound is not currently available in the literature, the application of techniques like VCD would be instrumental in unequivocally assigning the absolute stereochemistry of its enantiomers and assessing the enantiomeric purity of synthesized samples.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the cornerstone for determining the solution-state structure and conformation of 2,5-Dimethylpiperidin-4-one hydrochloride. The protonation of the nitrogen atom and the stereochemistry of the two methyl groups significantly influence the NMR spectra.

The ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each nucleus, offering insights into the preferred conformation of the piperidine (B6355638) ring. In its hydrochloride form, the compound predominantly adopts a chair conformation to minimize steric hindrance between the substituents. The chemical shifts are influenced by the electronegativity of the protonated nitrogen and the carbonyl group, as well as the relative orientation (axial or equatorial) of the methyl groups and ring protons.

Analysis of related piperidin-4-one derivatives suggests that the protons and carbons adjacent to the protonated nitrogen (C2, C6) and the carbonyl group (C3, C5) are deshielded, appearing at a lower field (higher ppm). The orientation of the methyl groups is a key determinant of their chemical shifts. An equatorial methyl group typically resonates at a slightly different frequency than an axial one due to anisotropic effects within the ring. researchgate.netnih.gov For 2,5-Dimethylpiperidin-4-one, both cis and trans isomers exist, leading to distinct NMR spectra based on whether the methyl groups are on the same or opposite sides of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound in a Suitable Deuterated Solvent Note: These are estimated ranges based on data for analogous piperidin-4-one compounds. Actual values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C2-H | 3.0 - 3.5 | 55 - 65 | Proton adjacent to N-H₂⁺ |

| C3-H₂ | 2.5 - 3.0 | 45 - 55 | Protons adjacent to C=O |

| C=O | - | 205 - 215 | Ketone carbonyl carbon |

| C5-H | 2.8 - 3.3 | 40 - 50 | Proton adjacent to C=O |

| C6-H₂ | 2.9 - 3.4 | 50 - 60 | Protons adjacent to N-H₂⁺ |

| N-H₂⁺ | 9.0 - 10.0 | - | Broad signal for the ammonium (B1175870) proton |

| 2-CH₃ | 1.1 - 1.4 | 15 - 20 | Methyl group at C2 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and mapping the molecular structure. sdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the proton at C2 and its attached methyl protons, as well as the protons on C3. Similarly, the proton at C5 would show correlations to its methyl protons and the protons on C6, and the C6 protons would correlate with the C5 proton. This confirms the connectivity along the carbon backbone. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon-hydrogen pairs. emerypharma.com Each protonated carbon atom gives a cross-peak corresponding to its ¹H and ¹³C chemical shifts, allowing for the direct assignment of the carbon signals based on the already assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bonds) C-H couplings. sdsu.edu This is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, the protons of the methyl group at C2 would show a correlation to the C3 carbon, and the protons on C3 would show a correlation to the carbonyl carbon (C4), confirming the relative positions of these groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps spatial relationships by detecting protons that are close in space, regardless of whether they are bonded. slideshare.net In the chair conformation, NOESY can distinguish between axial and equatorial protons and substituents. For example, a strong NOE between the axial protons at C2 and C6 would confirm their 1,3-diaxial relationship, a hallmark of the chair form.

Variable Temperature (VT) NMR is employed to study the dynamic processes of a molecule, such as conformational changes. vnu.edu.vnresearchgate.net For this compound, the piperidine ring can undergo a chair-to-chair interconversion. At room temperature, this process may be fast on the NMR timescale, resulting in averaged signals.

By lowering the temperature, this ring-flip can be slowed down. researchgate.net If the exchange rate becomes slow enough, separate signals for the axial and equatorial protons (and methyl groups) of the two distinct chair conformers may be observed. From the coalescence temperature (the temperature at which two separate signals merge into one broad peak), it is possible to calculate the activation energy (ΔG‡) for the ring inversion process, providing quantitative data on the conformational stability of the molecule. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Markers

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. nih.gov

The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) group of the ketone, typically appearing around 1710-1730 cm⁻¹. Due to the presence of the hydrochloride salt, the N-H stretching vibrations of the secondary ammonium ion (R₂NH₂⁺) would be visible as a broad band in the region of 2700-3000 cm⁻¹. The N-H bending vibrations would appear around 1500-1600 cm⁻¹. Aliphatic C-H stretching and bending vibrations from the methyl groups and the piperidine ring would also be prominent. researchgate.net

FT-Raman spectroscopy provides complementary information. The C=O stretch is also Raman active. The symmetric vibrations of the carbon skeleton are often strong in the Raman spectrum, providing a fingerprint of the molecule's structure.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (FT-Raman) |

|---|---|---|---|

| R₂NH₂⁺ | N-H Stretch | 2700 - 3000 (broad) | Weak |

| C-H (Aliphatic) | C-H Stretch | 2850 - 2980 | Strong |

| C=O (Ketone) | C=O Stretch | 1710 - 1730 (strong) | Strong |

| R₂NH₂⁺ | N-H Bend | 1500 - 1600 | Weak |

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, HRMS would be used to measure the exact mass of the protonated molecular ion, [C₇H₁₃NO + H]⁺. This experimentally determined mass can be compared to the calculated mass to validate the molecular formula C₇H₁₄NO⁺ with a high degree of confidence (typically within 5 ppm). iu.edu

Tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways of the molecule. researchgate.net Upon collision-induced dissociation, the ion would likely fragment via characteristic pathways for piperidine rings. Common fragmentation patterns include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the protonated nitrogen is a common pathway for amines. This could result in the loss of a methyl radical (•CH₃) or an ethyl radical from the ring.

Ring Cleavage: Fragmentation of the piperidine ring itself can occur, leading to various smaller charged fragments.

Loss of CO: Cleavage adjacent to the carbonyl group can lead to the loss of a neutral carbon monoxide molecule.

Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Molecular Structure, Crystal Packing, and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com

For this compound, an X-ray crystal structure would confirm the chair conformation of the piperidine ring, which is expected to be the most stable arrangement. nih.govchemrevlett.com It would also definitively establish the relative stereochemistry of the two methyl groups as either cis or trans.

Crucially, the analysis would reveal the details of the crystal packing. The protonated nitrogen atom and the chloride anion are key features that dictate the intermolecular interactions. The structure would be stabilized by a network of hydrogen bonds, most notably strong N-H⁺···Cl⁻ hydrogen bonds, which would link the individual molecules into a three-dimensional lattice. nih.gov Weaker C-H···O interactions involving the carbonyl oxygen and ring protons may also play a role in stabilizing the crystal structure.

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

Computational chemistry serves as a powerful tool in modern chemical research, offering deep insights into molecular properties and behavior. Techniques such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and various orbital analyses are routinely employed to elucidate the characteristics of novel compounds. However, the application of these methods to this compound has not been a focus of published research.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Effects:NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify charge transfer, delocalization, and hyperconjugative effects, which are vital for understanding molecular stability and reactivity. Specific NBO analyses for the title compound have not been reported.

Molecular dynamics simulations are used to study the physical movement of atoms and molecules over time. This technique is particularly useful for exploring the different shapes (conformations) a molecule can adopt and how it behaves in a solvent. There is no available research that has applied molecular dynamics simulations to investigate the conformational landscape or solvation properties of 2,5-Dimethylpiperidin-4-one hydrochloride.

Computational methods can be used to map out the energetic pathways of chemical reactions, identifying intermediate structures and high-energy transition states. This information is critical for understanding how a molecule is formed and how it might react with other substances. A review of the literature found no theoretical studies on the reaction mechanisms involving this compound.

Molecular Docking Studies for Profiling Chemical Interactions with Biomolecular Targets

Molecular docking is a pivotal computational technique in modern drug discovery, utilized to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This method allows for the characterization of the binding behavior and affinity of a compound by analyzing intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For derivatives of the piperidin-4-one scaffold, including compounds related to 2,5-Dimethylpiperidin-4-one, molecular docking studies have been instrumental in elucidating their potential as therapeutic agents by modeling their interactions with various biomolecular targets.

Research has employed in silico docking simulations to investigate piperidin-4-one derivatives against a range of biological targets implicated in various diseases. These studies are crucial for understanding structure-activity relationships (SAR) and guiding the rational design of more potent and selective inhibitors.

One significant area of investigation has been the development of agents for neurodegenerative diseases, such as Alzheimer's disease. nih.gov In this context, derivatives combining hydroxypyridin-4-one and benzylpiperidine scaffolds have been docked against acetylcholinesterase (AChE), a key enzyme in neurotransmission. nih.gov These studies have successfully identified critical interactions within the enzyme's active site. For instance, the phenyl group of a phenethyl-N-piperidine moiety was observed forming hydrophobic interactions with residues Trp285 and Tyr340. nih.gov Furthermore, π-cation interactions were identified between the nitrogen atom of the piperidine (B6355638) ring and Phe294, as well as between a linker amine and Trp85, while the piperidine ring itself engaged in hydrophobic contacts with Tyr336, Tyr123, and Phe337. nih.gov

In the field of infectious diseases, piperidin-4-one analogs have been explored as potential antibacterial and antitubercular agents. Molecular docking has been used to predict the binding of piperidin-4-imine derivatives to the enoyl-acyl carrier protein (EACP) reductase enzyme (InhA), which is essential for the survival of Mycobacterium tuberculosis. researchgate.net These computational models provide insights into how these molecules interact with the active site, helping to explain their inhibitory activity. researchgate.net Similarly, other studies have used docking to screen piperidone derivatives against proteins from pathogens like Helicobacter pylori (PDB ID: 2B7N), identifying promising lead molecules for further development. researchgate.net The binding energies from these simulations serve as a quantitative measure to rank potential inhibitors. researchgate.net

The sigma 1 receptor (S1R), a target for various central nervous system disorders, has also been investigated. Docking studies of piperidine-based compounds have revealed key polar contacts with crucial amino acid residues such as Asp126 and Glu172, providing a structural basis for their observed high binding affinity. nih.gov Molecular dynamics simulations often complement these docking studies to assess the stability of the predicted ligand-protein complexes over time. nih.govnih.gov

The data generated from these computational studies are often compiled to compare the binding affinities and interaction patterns of a series of chemical analogs. This information is invaluable for medicinal chemists to prioritize compounds for synthesis and biological evaluation. The binding scores, typically expressed in kcal/mol, indicate the predicted binding affinity, with more negative values suggesting stronger binding.

The following table summarizes the findings from various molecular docking studies on piperidin-4-one derivatives and related compounds with their respective biomolecular targets.

| Compound Class/Derivative | Biomolecular Target | PDB ID | Docking Score / Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|---|---|

| Hydroxypyridin-4-one-piperidine hybrid | Acetylcholinesterase (AChE) | Not Specified | Not Specified | Trp85, Tyr123, Trp285, Phe294, Tyr336, Phe337, Tyr340 nih.gov |

| 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine derivatives | Enoyl-acyl carrier protein (EACP) reductase | 1ZID | Not Specified | Not Specified researchgate.net |

| Benzylpiperidine-derived compounds | Sigma 1 Receptor (S1R) | Not Specified | Not Specified | Asp126, Glu172 nih.gov |

| 2,6-diphenyl piperidone derivatives | Helicobacter pylori protein | 2B7N | Not Specified | Not Specified researchgate.net |

| Piperine | Alpha-glucosidase | 5DKY | -6.7 to -8.7 | Not Specified biointerfaceresearch.com |

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Mechanisms for Piperidin-4-one Formation (e.g., Mannich-Michael Cascade)

The formation of the piperidin-4-one ring is classically achieved through multicomponent reactions that often involve a cascade of bond-forming events. The most prominent of these is the Mannich reaction. nih.govchemrevlett.com

Mannich Reaction: The traditional synthesis of 2,6-diarylpiperidin-4-ones, a class that includes precursors to 2,5-disubstituted analogues, relies on the Mannich condensation. chemrevlett.com This reaction typically involves a ketone, an aromatic aldehyde, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate). researchgate.netrdd.edu.iq The mechanism proceeds in several steps:

Iminium Ion Formation: The aldehyde reacts with the ammonia source to form an imine, which is then protonated to generate a reactive electrophilic iminium ion.

Nucleophilic Attack (Mannich Addition): The ketone, under the reaction conditions, forms an enol or enolate tautomer. This enol/enolate acts as a nucleophile, attacking the iminium ion to form a β-aminocarbonyl compound, known as a Mannich base. chemrevlett.com

Second Condensation and Cyclization (Michael Addition): The reaction cascade continues as a second molecule of the aldehyde condenses with the initial Mannich base. The intramolecular cyclization of this intermediate, often via a Michael-type addition, leads to the formation of the six-membered piperidine (B6355638) ring.

A general representation of the Mannich pathway for a substituted piperidin-4-one is shown below:

Reactants: Aromatic Aldehyde, Dialkyl Ketone, Ammonium Acetate (molar ratio 2:1:1) researchgate.net

Key Steps: Formation of iminium ion, followed by sequential Mannich and Michael additions.

Product: Substituted piperidin-4-one hydrochloride is precipitated by the addition of concentrated hydrochloric acid. researchgate.net

Other Mechanistic Pathways: While the Mannich reaction is prevalent, other mechanisms have been developed for piperidin-4-one synthesis:

Dieckmann Condensation: This intramolecular reaction involves the cyclization of aminodicarboxylate esters. researchgate.net It is a key step in a multi-stage process that starts with the addition of a primary amine to two equivalents of an acrylate (B77674) ester, followed by cyclization, hydrolysis, and decarboxylation to yield the 4-piperidone. researchgate.netdtic.mil

Aza-Petasis-Ferrier Rearrangement: A modern approach involves a gold-catalyzed cyclization of N-homopropargyl amide to a cyclic imidate. This intermediate is then chemoselectively reduced to an α-amino ether, which undergoes a spontaneous Ferrier rearrangement to furnish the piperidin-4-one core. nih.gov

Nitro-Mannich/Lactamisation Cascade: This versatile cascade provides a direct route to highly decorated 5-nitropiperidin-2-ones, which can be further transformed. The key steps involve the reaction of a Michael adduct with an in situ formed imine, initiating a nitro-Mannich reaction followed by an intramolecular lactamisation to close the ring. nih.gov

α-Imino Carbene-Initiated Cascade: A novel strategy utilizes an α-imino rhodium carbene, which triggers a cascade involving a 1,2-aryl/alkyl migration and subsequent annulation (ring formation) to produce piperidin-4-one derivatives in high yields. acs.org

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are fundamental to confirming a proposed reaction mechanism. In piperidin-4-one synthesis, several key intermediates have been identified.

Iminium Ions: In Mannich-type reactions, the formation of an electrophilic iminium ion from the condensation of an aldehyde and an amine is a crucial initial step. While often transient, their existence is inferred from the reaction products and is a cornerstone of the accepted mechanism. chemrevlett.com

Tetrahydropyridinylidene Salts (THPS): A novel synthetic method utilizes stable tetrahydropyridinylidene salts as key precursors or "educts". elsevierpure.comresearchgate.net These salts can be prepared through different reaction sequences and are subsequently reduced to yield the final piperidin-4-one product. This approach allows for the isolation and characterization of a stable intermediate before the final ring saturation step. elsevierpure.com The structure of these intermediates can be confirmed using spectroscopic methods like NMR. googleapis.com

Ester Enolate Anions: The Dieckmann condensation mechanism proceeds through the formation of an ester enolate anion, generated by a base. researchgate.net The careful control of reaction conditions is necessary because the reversibility of the process can lead to cleavage of the cyclic product by alkoxide, a process known as the retro-Dieckmann reaction. researchgate.net

α-Amino Ethers: In the gold-catalyzed pathway, a cyclic imidate is reduced to form an α-amino ether. nih.gov This intermediate is designed to be unstable and spontaneously undergoes a Ferrier rearrangement to yield the target piperidin-4-one. Its formation can be monitored by techniques like Thin Layer Chromatography (TLC) during the reaction progress. nih.gov

The characterization of these intermediates relies heavily on modern analytical techniques. NMR spectroscopy (¹H and ¹³C) is invaluable for elucidating the structure of isolated intermediates like THPS, while techniques like mass spectrometry (MS) can help identify transient species. researchgate.netgoogleapis.comresearchgate.net

Catalytic Roles and Reaction Kinetics in Derivative Synthesis

Catalysis is central to modern organic synthesis, offering pathways to improved efficiency, selectivity, and milder reaction conditions. The synthesis of piperidin-4-one and its derivatives employs a wide range of catalytic systems.

Catalytic Systems:

Acid/Base Catalysis: Traditional Mannich reactions are often promoted by acids or bases. Perchloric acid (HClO₄) has been shown to catalyze oxidation reactions of piperidin-4-one derivatives. researchgate.net Bases like potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA) are used in condensation and substitution reactions. acs.orgrsc.org

Metal-Based Catalysis:

Palladium (Pd): Palladium(II) complexes, such as dichloro(cyclooctadiene)palladium(II), can act as water-tolerant, reusable Lewis acid catalysts for Mannich condensations. researchgate.net

Gold (Au): Gold catalysts have been employed in sequential reactions, such as the cyclization of N-homopropargyl amides, to create intermediates that lead to piperidin-4-one formation. nih.gov

Iridium (Ir): Iridium(III) complexes are used in hydrogen borrowing cascade reactions, which involve sequential oxidation and amination steps to build the piperidine ring. nih.gov

Organocatalysis: Chiral organic molecules can be used to induce stereoselectivity. A combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst has been shown to be effective in producing enantiomerically enriched disubstituted piperidines via an intramolecular aza-Michael reaction. nih.gov

Reaction Kinetics: Kinetic studies provide quantitative insight into reaction mechanisms, including the determination of reaction orders, rate constants, and activation energies.

Oxidation Reactions: The kinetics of the oxidation of substituted piperidin-4-one derivatives have been investigated using oxidants like pyridinium (B92312) fluorochromate (PFC). researchgate.net Studies on the oxidation of 2,6-diphenyl-piperidin-4-one (B8811517) semicarbazones by PFC showed that the reaction is first order in both the oxidant and the substrate, and the rate is catalyzed by acid. researchgate.net

Effect of Substituents: Kinetic studies on the oxidation of 3-alkyl-substituted 2,6-diphenyl-piperidin-4-ones by Mn(III) in an acidic medium revealed that the reaction is first order. iosrjournals.org The rate of reaction was found to increase with increasing acid concentration and temperature. By studying a series of derivatives (e.g., with methyl, ethyl, isopropyl substituents), a structure-reactivity correlation can be established. researchgate.net

The table below summarizes findings from a kinetic study on the oxidation of piperidin-4-one semicarbazones.

| Parameter | Observation | Implication |

| Order in [Oxidant] | First Order | The rate-determining step likely involves one molecule of the oxidant. |

| Order in [Substrate] | First Order | The rate-determining step also involves one molecule of the substrate. |

| Acid Catalysis | Rate increases with increasing [H⁺] | The protonated form of the substrate or oxidant is more reactive. researchgate.net |

| Solvent Effect | Ion-dipole type interaction indicated | Suggests the interaction of a charged species with a neutral molecule in the rate-determining step. researchgate.net |

This table is based on data from the kinetic study of oxidation of piperidin-4-one semicarbazones by Pyridinium Fluorochromate. researchgate.net

Stereoselectivity and Regioselectivity in New Reaction Methodologies

Controlling the precise three-dimensional arrangement (stereochemistry) and the position of substitution (regiochemistry) is a primary goal in the synthesis of complex molecules like 2,5-dimethylpiperidin-4-one.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. For 2,5-dimethylpiperidin-4-one, this involves controlling the relative orientation of the two methyl groups (cis or trans).

Diastereoselective Synthesis: Many modern methods achieve high diastereoselectivity. An intramolecular aza-Michael addition has been developed to produce substituted piperidines with exclusively a trans configuration of the substituents. researchgate.net Similarly, a one-pot synthesis via gold-catalyzed cyclization followed by a Ferrier rearrangement demonstrates excellent diastereoselectivity in the ring-forming step. nih.gov The nitro-Mannich/lactamisation cascade also proceeds as a single diastereomer. nih.gov

Enantioselective Synthesis: This involves selectively producing one of two enantiomers (mirror images). This is often achieved with chiral catalysts. Organocatalytic methods using quinoline (B57606) catalysts can yield enantiomerically enriched 2,5-disubstituted piperidines. nih.gov Another approach uses chiral N-tert-butanesulfinylimines in cycloaddition reactions to achieve high diastereoselectivity, which translates to enantioselectivity after removal of the chiral auxiliary. nih.gov

Regioselectivity: This refers to the control of where a reaction takes place on a molecule with multiple potential reaction sites. Synthesizing asymmetrically substituted piperidin-4-ones, such as the 2,5-dimethyl derivative (as opposed to a 2,6-dimethyl derivative), requires high regioselectivity.

Challenges: Older methods, such as certain [4+2] cycloadditions, sometimes suffer from low regioselectivity, leading to mixtures of products. nih.gov

Modern Solutions: The development of new synthetic strategies aims to overcome these limitations. For example, a process starting from tetrahydropyridin-4-ylidene ammonium salts allows for the synthesis of various substitution patterns, including 2-substituted piperidin-4-ones, which are not easily accessible through other routes. elsevierpure.comgoogleapis.com This provides a handle to introduce substituents at specific positions before the final ring is formed, thus ensuring high regioselectivity. The α-imino carbene-initiated cascade also shows excellent selectivity in the migration of alkyl or aryl groups, controlling the final substitution pattern. acs.org

The table below highlights some modern synthetic methods and their selectivity.

| Method | Catalyst/Key Reagent | Selectivity Achieved |

| Intramolecular Aza-Michael Addition | BF₃·Et₂O | High Diastereoselectivity (trans-only) researchgate.net |

| Gold-Catalyzed Cascade | Gold Catalyst / Catecholborane | Excellent Diastereoselectivity nih.gov |

| Nitro-Mannich/Lactamisation | In situ Imine | High Diastereoselectivity nih.gov |

| Organocatalytic Aza-Michael | Quinoline Catalyst / TFA | Enantioselectivity nih.gov |

| Reduction of THPS | LiAlH₄ | High Regioselectivity for 2-substituted products elsevierpure.comgoogleapis.com |

Applications As Synthetic Intermediates and Chemical Building Blocks

Precursors for the Synthesis of Diverse Nitrogen Heterocyclic Compounds

The piperidin-4-one core is a well-established precursor for the synthesis of a multitude of nitrogen-containing heterocyclic compounds. researchgate.net The reactivity of the ketone at the C-4 position, combined with potential reactions at the nitrogen atom, facilitates various cyclization and condensation reactions. 2,5-Dimethylpiperidin-4-one hydrochloride serves as a key starting material for creating fused, spirocyclic, and other complex heterocyclic systems.

The transformation of piperidin-4-ones into other heterocyclic structures often involves multi-step sequences or one-pot multicomponent reactions (MCRs). researchgate.netresearchgate.net For instance, the ketone can undergo condensation with various binucleophiles to form fused ring systems. The Mannich reaction is a classical method used to synthesize piperidin-4-ones, which themselves can be further modified. nih.govyoutube.com Additionally, α-imino carbene-initiated cascade reactions have been developed to produce piperidin-4-one derivatives in high yields. nih.gov These methods showcase the adaptability of the piperidone skeleton in generating molecular diversity. nih.gov The synthesis of various nitrogen heterocycles, such as pyrimidines, indoles, and quinolines, often relies on versatile building blocks, and the piperidine (B6355638) framework is a key component in many synthetic strategies. kit.edunih.gov

Table 1: Synthesis of Heterocyclic Systems from Piperidin-4-one Precursors

| Reaction Type | Reagents/Conditions | Resulting Heterocycle Type | Ref. |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene (B1212753) compounds, base catalyst (e.g., piperidine) | Ylidene-piperidones, precursors for fused systems | rsc.org |

| Imino Diels-Alder Reaction | Dienes, Lewis acid or thermal conditions | Fused polycyclic piperidines | researchgate.net |

| Multicomponent Reaction | Aldehydes, amines/ammonia (B1221849), dienophiles | Densely functionalized piperidones | researchgate.net |

| Annulation via Migration | α-imino rhodium carbene | Substituted piperidin-4-ones | nih.gov |

| Reductive Amination | Amines, reducing agents (e.g., NaBH4) | N-Substituted piperidines | youtube.com |

Role in the Construction of Complex Organic Molecules

The structural features of 2,5-dimethylpiperidin-4-one make it an important intermediate in the synthesis of complex organic molecules, particularly those with biological relevance. The piperidine ring is a common motif in pharmaceuticals and natural products. researchgate.netnih.gov The stereochemistry of the methyl groups at the C-2 and C-5 positions provides a defined three-dimensional framework that can be exploited to control the stereochemical outcome of subsequent reactions.

Synthetic strategies often involve the initial modification of the piperidin-4-one core, followed by the attachment of other molecular fragments. For example, the ketone can be converted to an alcohol, which can then direct further functionalization or participate in cyclization reactions. The nitrogen atom can be acylated, alkylated, or incorporated into another ring system. This modular approach allows for the systematic construction of complex target molecules. The development of diversity-oriented synthesis (DOS) strategies has further highlighted the utility of piperidine scaffolds in creating libraries of complex and stereochemically diverse molecules for biological screening. nih.gov

Research has demonstrated the synthesis of valuable piperidin-4-one derivatives through cascade reactions, which can then be transformed into bioactive molecules. nih.gov The ability to construct trisubstituted piperidines from simple precursors using techniques like Anion Relay Chemistry (ARC) further underscores the importance of this scaffold in accessing complex molecular architectures. nih.gov

Development of Novel Catalytic Systems Utilizing Piperidin-4-one Scaffolds

The piperidine scaffold itself is a fundamental component of many organocatalysts. emanresearch.org The development of novel catalytic systems often involves modifying the piperidine ring to create a specific chiral environment for asymmetric transformations. While 2,5-dimethylpiperidin-4-one is not a catalyst itself, its derivatives are central to the design of new catalytic entities.

For instance, piperidine derivatives are used in organocatalysis for reactions such as Michael additions and aldol (B89426) reactions. nih.govrsc.org The nitrogen atom of the piperidine ring can act as a Lewis base to activate substrates, often forming enamine or iminium ion intermediates. The substituents on the piperidine ring, such as the methyl groups in the 2,5-disubstituted scaffold, play a crucial role in defining the steric environment of the catalyst's active site, thereby influencing the stereoselectivity of the reaction. The development of catalysts for multicomponent reactions to build functionalized piperidine scaffolds is an active area of research, with metal-based and organocatalytic systems being explored. researchgate.netbenthamdirect.commdpi.com

Table 2: Catalytic Applications of Piperidine-Based Scaffolds

| Catalyst Type | Reaction Catalyzed | Role of Piperidine Scaffold | Ref. |

|---|---|---|---|

| Chiral Pyrrolidine/Piperidine Derivatives | Asymmetric Michael Addition | Forms chiral enamine intermediate, controls stereoselectivity | rsc.org |

| Cinchona Alkaloids (contain a piperidine-like quinuclidine (B89598) core) | Conjugate Addition | Provides a chiral environment for enantioselective bond formation | nih.gov |

| Piperidine (as catalyst) | Knoevenagel Condensation | Basic catalyst to promote condensation between aldehydes and active methylene compounds | rsc.org |

| Piperazine-based Biopolymer | Multicomponent Dihydropyridine Synthesis | Biodegradable, metal-free catalyst system | mdpi.com |

Use as Ligands in Transition Metal Catalysis

Nitrogen heterocycles are ubiquitous as ligands in transition metal catalysis due to the ability of the nitrogen lone pair to coordinate strongly with metal centers. nih.gov The 2,5-dimethylpiperidin-4-one structure contains two potential coordination sites: the nitrogen atom and the oxygen atom of the ketone. This allows it to potentially act as a bidentate or monodentate ligand for various transition metals. rdd.edu.iq

Table 3: Potential of Piperidin-4-one Derivatives in Transition Metal Catalysis

| Metal | Potential Reaction Type | Role of Ligand | Ref. |

|---|---|---|---|

| Palladium (Pd) | C-H Olefination, Cross-Coupling | Stabilizes the metal center, influences selectivity | nih.gov |

| Rhodium (Rh) | Hydroamination, Carbonylation | Controls coordination environment, enhances catalytic activity | nih.gov |

| Ruthenium (Ru) | Hydrogenation, Transfer Hydrogenation | Forms stable active catalyst complex | chalmers.se |

| Copper (Cu) | Hydroamination, N-N Coupling | Ligand dispersion forces can enhance reactivity | nih.govresearchgate.net |

| Nickel (Ni) | Cross-Coupling, Multicomponent Reactions | Stabilizes different oxidation states of the metal | researchgate.netresearchgate.net |

Structure Activity Relationship Sar from a Chemical Perspective

Influence of Substituent Position and Electronic Nature on Chemical Reactivity and Selectivity

The chemical behavior of the 2,5-dimethylpiperidin-4-one framework is highly sensitive to the nature and position of its substituents. The core structure features three key reactive sites: the carbonyl group at C4, the secondary amine at N1, and the α-carbons at C3 and C5.

The electronic nature of substituents on the piperidine (B6355638) ring or on groups attached to it can significantly alter reactivity. For instance, in related piperidine series, decorating a scaffold with lipophilic substituents often increases potency in biological systems, a principle that stems from altered intermolecular interactions. nih.gov Studies on other substituted piperidines have shown that electron-rich aromatic groups are often preferred for certain interactions, while electron-deficient groups can lead to inactivity. dndi.org The placement of substituents is critical; for example, moving a chloro group on a benzyl (B1604629) substituent from the 4-position to the 3-position in one series reduced both affinity and selectivity in biological assays. nih.gov

The reactivity of the ketone at C4 allows for nucleophilic addition and reduction. The secondary amine at N1 is a nucleophilic center and can be readily alkylated or acylated. semanticscholar.org The acidity of the protons on the carbons alpha to the carbonyl group (C3 and C5) allows for enolate formation and subsequent condensation reactions, a common strategy for creating derivatives like 3,5-bis(ylidene)-4-piperidones. nih.govrsc.org

Table 1: Influence of Substituents on Piperidine Ring Reactivity

| Substituent Position | Type of Substituent | Influence on Reactivity | Potential Reactions |

|---|---|---|---|

| N1 | Alkyl/Acyl | Modifies nucleophilicity and steric hindrance around the nitrogen. Acylation can induce pseudoallylic strain, affecting conformation. nih.gov | N-alkylation, N-acylation, formation of amides. semanticscholar.org |

| C2, C5 | Methyl (Alkyl) | Provides steric bulk, influencing the approach of reagents to the C4-ketone and N1-amine. Dictates stereochemical outcomes. | --- |

| C3, C5 (α-carbons) | Hydrogen | Acidic protons allow for enolization and condensation reactions. | Aldol-type condensations, formation of bis(ylidene) derivatives. nih.gov |

Stereochemical Impact on Intermolecular and Intramolecular Interactions

Stereochemistry is a defining feature of 2,5-Dimethylpiperidin-4-one, with the methyl groups at C2 and C5 giving rise to cis and trans diastereomers. These isomers exhibit different spatial arrangements, which in turn dictate their interaction with other molecules and their intramolecular non-bonded interactions.

The trans-isomer, for example, is noted to have reduced steric strain compared to the cis-isomer. This difference in steric hindrance can affect the rate and outcome of chemical reactions. The orientation of the methyl groups influences the accessibility of the lone pair on the nitrogen and the faces of the carbonyl group, thereby directing the approach of incoming reagents. Research on rationally designed 2,5-disubstituted piperidines has shown that cis and trans isomers can exhibit significantly different activities, with a cis-isomer in one study showing the most potent and selective activity for a specific biological target. nih.gov

The absolute configuration of the chiral centers (2R,5R), (2S,5S), (2R,5S), or (2S,5R) is also critical. The (2R,5R) configuration, for instance, defines a specific three-dimensional shape that will interact differently with other chiral molecules compared to its enantiomer or diastereomers. nih.gov These stereochemical differences are fundamental to enantioselective reactions and the formation of diastereomeric complexes during reactions with chiral reagents.

Intramolecularly, the stereochemical relationship between the methyl groups influences the stability of the ring's conformation. The relative orientation of substituents can lead to steric strain or stabilizing interactions, which determines the preferred three-dimensional structure of the molecule.

Correlation between Molecular Conformation and Chemical Behavior

The six-membered piperidine ring in 2,5-Dimethylpiperidin-4-one typically adopts a chair conformation to minimize torsional and steric strain. chemrevlett.com In this conformation, substituents at each carbon can be oriented in either an axial or equatorial position. The relative stability of these conformers is a key determinant of the molecule's chemical behavior.

For 1,2-dimethylpiperidine, the conformer with an equatorial 2-methyl group is generally favored. nih.gov However, when the nitrogen atom is acylated, a phenomenon known as pseudoallylic strain can occur. This strain arises from the interaction between the acyl group and a substituent at the C2 position, which can force the C2-substituent into an axial orientation to relieve steric repulsion. nih.gov This conformational preference can have a profound impact on reactivity, as an axial substituent may shield one face of the ring or be more sterically hindered than an equatorial one.

Table 2: Conformational Aspects of Substituted Piperidin-4-ones

| Conformation | Key Features | Influence on Reactivity | Reference |

|---|---|---|---|

| Chair | Lower energy, minimizes strain. Substituents are axial or equatorial. | The predominant conformation for most ground-state reactions. The axial/equatorial position of substituents affects steric accessibility. | chemrevlett.com |

| Twist-Boat | Higher energy, more flexible. | May be involved in reaction transition states or as a minor component in equilibrium. Can be stabilized by specific derivatization (e.g., N-acylation). | nih.govchemrevlett.com |

| Axial Substituent | Oriented parallel to the principal axis of the ring. | Creates steric hindrance on one face of the ring. Can be favored due to electronic effects like pseudoallylic strain in N-acyl derivatives. | nih.gov |

| Equatorial Substituent | Oriented in the "equator" of the ring. | Generally less sterically hindered and thermodynamically more stable for bulky groups. | chemrevlett.com |

Derivatization Strategies to Modulate Chemical Reactivity Profiles

The functional groups of 2,5-Dimethylpiperidin-4-one hydrochloride serve as handles for a variety of chemical modifications aimed at altering its reactivity, solubility, or other properties. These derivatization strategies can target the ketone, the secondary amine, or the α-carbons.

Reactions at the Carbonyl Group (C4): The ketone is a versatile functional group that can be readily transformed.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride, yielding the corresponding 2,5-dimethylpiperidin-4-ol. The choice of reducing agent can afford stereochemical control over the resulting alcohol.

Reductive Amination: The ketone can react with an amine to form an imine or enamine, which is then reduced in situ to create a new substituted amine at the C4 position.

Reactions at the Amine (N1): The secondary amine is nucleophilic and can be modified in several ways.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives. For example, reaction with acryloyl chloride produces N-acryloyl-piperidones. semanticscholar.org This modification not only adds a new functional group but can also significantly alter the ring's conformation, as discussed previously. nih.gov

N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones.

Reactions at the α-Carbons (C3, C5): The protons on the carbons adjacent to the ketone are acidic and can be removed by a base to form an enolate.

Condensation Reactions: This enolate can then react with electrophiles, most commonly aldehydes, in an acid- or base-catalyzed condensation. A prominent example is the reaction with aromatic aldehydes to form 3,5-bis(ylidene)-4-piperidone derivatives, which are investigated as mimics of curcumin. semanticscholar.orgnih.govrsc.org

Derivatization for Analytical Purposes: Chemical tags can be added to the molecule to improve its detection in analytical techniques. For example, derivatizing carboxylic acids with an N-(4-aminophenyl)piperidine tag has been shown to dramatically improve detection limits in supercritical fluid chromatography-mass spectrometry (SFC-MS). researchgate.net A similar strategy could theoretically be applied by first modifying the piperidone to introduce a suitable functional group for tagging.

Table 3: Summary of Derivatization Strategies

| Reactive Site | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| C4-Ketone | Reduction | Sodium borohydride, Lithium aluminum hydride | Piperidin-4-ol |

| N1-Amine | N-Acylation | Acyl chlorides, Anhydrides semanticscholar.org | N-Acyl-piperidin-4-one |

| N1-Amine | N-Alkylation | Alkyl halides | N-Alkyl-piperidin-4-one |

| C3, C5 (α-Carbons) | Condensation | Aldehydes, Acid/Base catalyst nih.gov | 3,5-Bis(ylidene)-4-piperidone |

Q & A

Q. What are the optimized synthetic routes for 2,5-dimethylpiperidin-4-one hydrochloride, and how do reaction conditions influence yield and stereochemical purity?

The synthesis typically involves cyclization of piperidine derivatives under controlled conditions. Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature (maintained at 60–80°C to avoid side reactions), and catalysts (e.g., HCl for hydrochlorination). Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis . Post-synthesis, purity is verified using HPLC with chiral columns to resolve enantiomers. Yield optimization requires iterative adjustments of stoichiometry and reaction time .

Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity. For example, the ketone carbonyl (C=O) appears at ~205 ppm in C NMR, while methyl groups at positions 2 and 5 show distinct splitting patterns in H NMR due to restricted rotation .

- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak ([M+H]) and fragmentation patterns, distinguishing it from isomers.

- X-ray Crystallography: Resolves absolute configuration, critical for stereochemical validation. Ring puckering parameters (e.g., Cremer-Pople coordinates) quantify non-planarity of the piperidine ring .

Q. How does the hydrochloride salt form enhance the compound’s applicability in biological assays?

The hydrochloride salt improves aqueous solubility (>50 mg/mL in water), facilitating dissolution in physiological buffers for in vitro studies (e.g., enzyme inhibition assays). Stability tests under varying pH (4–9) and temperature (4–37°C) confirm its robustness in biological matrices .

Advanced Research Questions

Q. What computational strategies are employed to predict the interaction of this compound with biological targets, and how are these validated experimentally?

- Molecular Docking: Software like AutoDock Vina models binding to targets (e.g., neurotransmitter receptors). The ketone group forms hydrogen bonds with active-site residues, while methyl groups contribute to hydrophobic interactions.

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories. Free energy calculations (MM/PBSA) quantify binding affinities . Experimental validation involves:

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (k/k).

- Isothermal Titration Calorimetry (ITC): Provides thermodynamic parameters (ΔG, ΔH) .

Q. How can contradictory data on the compound’s pharmacological activity be resolved?

Discrepancies often arise from stereochemical variations or assay conditions. Strategies include:

- Stereoisomer Separation: Use chiral chromatography to isolate (2R,5R)- and (2S,5S)-enantiomers. Biological testing reveals enantiomer-specific IC values (e.g., 10 µM vs. >100 µM for a target enzyme) .

- Dose-Response Refinement: Test across a broader concentration range (0.1–100 µM) to identify non-monotonic effects.

- Orthogonal Assays: Confirm activity via fluorogenic substrate assays and radioligand displacement studies .

Q. What methodologies address stability challenges during long-term storage or in vivo administration?

- Lyophilization: Freeze-drying in mannitol or trehalose matrices retains >95% potency after 12 months at -20°C.

- Microencapsulation: PLGA nanoparticles (size: 150–200 nm) protect against enzymatic degradation in serum, extending half-life in pharmacokinetic studies . Stability-indicating HPLC methods monitor degradation products (e.g., oxidation at the ketone group) under accelerated conditions (40°C/75% RH) .

Q. How does ring puckering influence the compound’s conformational dynamics and receptor selectivity?

The piperidine ring adopts a chair conformation with axial methyl groups, minimizing steric strain. Cremer-Pople analysis (amplitude Å, phase ) quantifies puckering, which modulates binding to G-protein-coupled receptors (GPCRs). Conformational flexibility allows adaptation to induced-fit binding pockets, explaining selectivity differences between receptor subtypes .